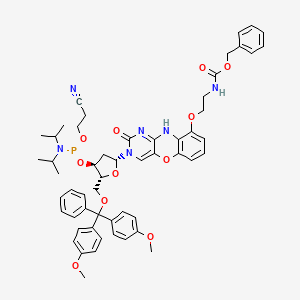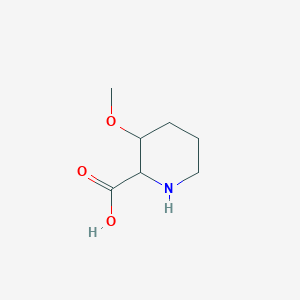
Methyl-1-naphthalenemethylamine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-1-naphthalenemethylamine-d3 is a deuterated derivative of Methyl-1-naphthalenemethylamine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C12H13D3N, and it is primarily used in scientific research to study various biochemical and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-1-naphthalenemethylamine-d3 typically involves the reaction of 1-chloromethylnaphthalene with N-methylformamide in the presence of a strong base such as sodium hydride. The reaction is carried out in a solvent like N,N-dimethylformamide. The intermediate formamide derivative is then hydrolyzed under acidic or basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of phase transfer catalysts to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-1-naphthalenemethylamine-d3 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthaldehyde derivatives.
Reduction: Reduction reactions can convert it into naphthalenemethylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include naphthaldehyde derivatives, reduced naphthalenemethylamine compounds, and substituted naphthalenemethylamine derivatives .
Applications De Recherche Scientifique
Methyl-1-naphthalenemethylamine-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in studies involving enzyme kinetics and receptor binding assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl-1-naphthalenemethylamine-d3 involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for various enzymes, facilitating the study of enzyme kinetics and reaction mechanisms. The deuterium atoms in the compound provide insights into isotope effects and reaction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenemethanamine: A non-deuterated analog used in similar research applications.
N-Methyl-1-naphthalenemethylamine: Another analog with a similar structure but without deuterium substitution.
Uniqueness
Methyl-1-naphthalenemethylamine-d3 is unique due to the presence of deuterium atoms, which makes it particularly valuable in studies involving isotope effects. This property allows researchers to gain deeper insights into reaction mechanisms and molecular interactions that are not possible with non-deuterated analogs .
Propriétés
Formule moléculaire |
C12H13N |
|---|---|
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
1,1,1-trideuterio-N-(naphthalen-1-ylmethyl)methanamine |
InChI |
InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3/i1D3 |
Clé InChI |
MQRIUFVBEVFILS-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CNCC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


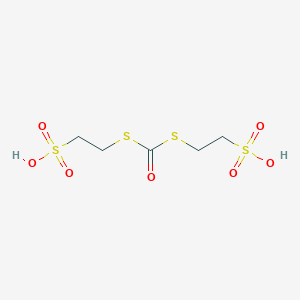
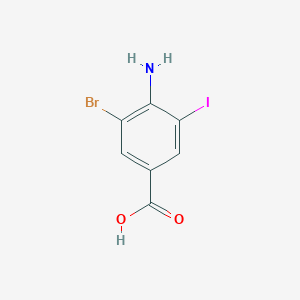
![3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13449044.png)
![N-[(3S,3aS,5aS,10S,10aS,10bS)-3,5a,10-trimethyl-2-oxo-3,3a,4,5,6,10,10a,10b-octahydro-[1]benzofuro[7,6-f][1,3]benzothiazol-8-yl]-2,6-difluorobenzamide](/img/structure/B13449050.png)
![Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13449057.png)
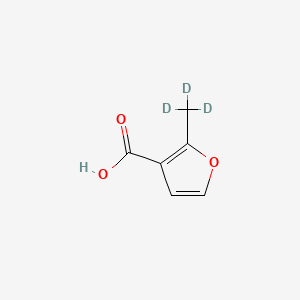


![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
![1-Azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13449084.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B13449089.png)
